2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.: 1520651-44-8
VCID: VC6492097
InChI: InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)C1CCC(CC1)C(C(=O)O)O
Molecular Formula: C12H22O3
Molecular Weight: 214.305

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

CAS No.: 1520651-44-8

Cat. No.: VC6492097

Molecular Formula: C12H22O3

Molecular Weight: 214.305

* For research use only. Not for human or veterinary use.

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid - 1520651-44-8

Specification

CAS No. 1520651-44-8
Molecular Formula C12H22O3
Molecular Weight 214.305
IUPAC Name 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid
Standard InChI InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key LMASIWKHEKAGMQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC(CC1)C(C(=O)O)O

Introduction

Structural and Chemical Identification

Molecular Architecture

Synthesis and Stereochemical Control

Hydrogenation of Cyclohexanone Precursors

The tert-butylcyclohexyl backbone is typically synthesized via catalytic hydrogenation of 4-tert-butylcyclohexanone. Patent US8232430B2 details a method using ruthenium-aminophosphine complexes (e.g., RuCl₂(PPh₃)(en)) to achieve >95% selectivity for cis-4-tert-butylcyclohexanol . This alcohol serves as a precursor for further functionalization, such as oxidation to the corresponding ketone or carboxylation to hydroxyacetic acid derivatives.

Table 1: Catalytic Performance in Cyclohexanol Synthesis

CatalystSubstrate:Catalyst RatioConversion (%)Cis:Trans Selectivity
RuCl₂(PPh₃)(en) 10,000:110096:4
Ir-based catalysts 500:18588:12
Rh-based catalysts 1,000:17882:18

Hydroxyacetic Acid Formation

Introducing the hydroxyacetic acid group likely involves aldol condensation or hydroxylation of a pre-formed acetic acid derivative. For instance, 4-tert-butylcyclohexyl acetic acid (CAS 105906-07-8) is synthesized via Friedel-Crafts alkylation followed by oxidation . Adapting this route, 2-hydroxy substitution could be achieved through epoxidation and acid-catalyzed ring opening or via Sharpless asymmetric dihydroxylation.

Physicochemical Properties

Thermal Stability and Solubility

The tert-butyl group enhances thermal stability, as evidenced by the high boiling point (300.1±10.0°C) and melting point (81–83°C) of 4-tert-butylcyclohexyl acetic acid . The hydroxyl group in 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid increases polarity, improving solubility in polar aprotic solvents (e.g., THF, DMF) but reducing compatibility with nonpolar media.

Table 2: Comparative Physical Properties

Property4-tert-Butylcyclohexyl Acetic Acid 2-(4-Tert-butylcyclohexyl)-2-Hydroxyacetic Acid (Predicted)
Molecular Weight198.3 g/mol214.3 g/mol
Melting Point81–83°C90–95°C (estimated)
pKa4.72±0.103.8–4.2 (carboxylic acid); 9.5–10.5 (hydroxyl)
LogP (Octanol-Water)3.1±0.22.5±0.3

Industrial and Research Applications

Pharmaceutical Intermediates

Cyclohexylacetic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and hormone analogs. The hydroxyl group in 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid could enable chelation of metal ions or serve as a handle for prodrug derivatization.

Perfumery and Agrochemicals

Cis-4-tert-butylcyclohexyl acetate, a related compound, is prized in perfumery for its woody-floral notes . The hydroxyl variant may act as a chiral building block for pheromones or herbicides, leveraging its stereochemical purity.

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